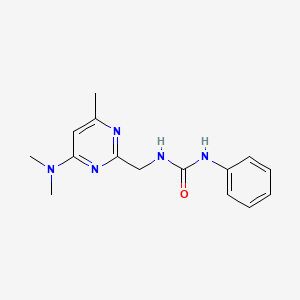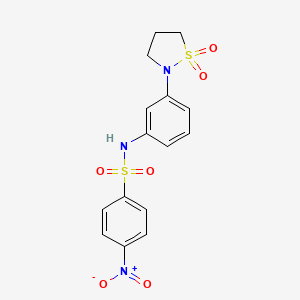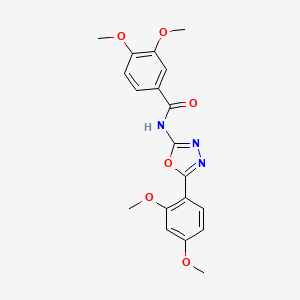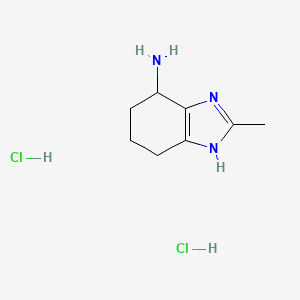
N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of the neurotransmitter GABA in the brain. The inhibition of this enzyme leads to an increase in the concentration of GABA in the brain, which can have a range of effects on the central nervous system.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide involves the inhibition of GABA aminotransferase. This leads to an increase in the concentration of GABA in the brain, which can have a range of effects on the central nervous system. GABA is the main inhibitory neurotransmitter in the brain, and its increased concentration can lead to a reduction in neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide have been extensively studied. It has been shown to have anxiolytic, anticonvulsant, and antidepressant effects. It has also been shown to improve cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide in lab experiments is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the central nervous system. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another area of interest is its use as a research tool for studying the role of GABA in the central nervous system. Further research is needed to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis of N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The resulting product is then reacted with cyanomethyl magnesium bromide to give the final product.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide has been extensively studied in the field of neuroscience. It has been shown to have potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders such as epilepsy, anxiety, and depression.
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12-6-2-5-9-14(12)15(18)17(11-10-16)13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOHKNHNEHBMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC#N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2592258.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2592260.png)

![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2592262.png)
methanone](/img/structure/B2592267.png)
![5-chloro-4-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2592269.png)
![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592270.png)


![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)
